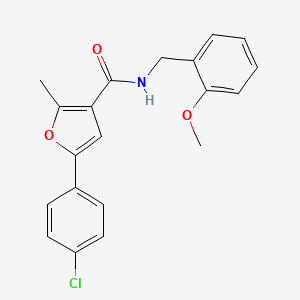

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

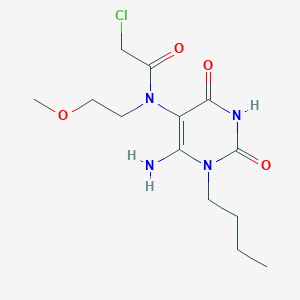

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETYA belongs to the class of N-substituted-2-oxoamides and has been shown to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

- Research has led to the development of innovative heterocycles, including thiazole and pyrrolidine derivatives, showing potential in various fields like medicinal chemistry and material science. For instance, the synthesis of various heterocycles such as pyrrole, pyridine, and thiazole derivatives has been explored for their insecticidal activities against Spodoptera littoralis (Fadda et al., 2017). This illustrates the chemical's utility in developing agricultural chemicals.

Anticancer and Antimicrobial Activities

- The compound has served as a precursor in synthesizing derivatives with significant anticancer and antimicrobial properties. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, providing insights into new therapeutic agents (Fallah-Tafti et al., 2011). Similarly, compounds derived from similar structures have been evaluated for their antibacterial activities against various bacterial strains, showcasing the chemical's potential in addressing antibiotic resistance issues (Juddhawala et al., 2011).

Drug Discovery and Development

- In drug discovery, the compound's derivatives have been investigated for their potential as kinase inhibitors, highlighting their relevance in developing treatments for diseases such as cancer. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with improved metabolic stability, crucial for developing effective cancer therapies (Stec et al., 2011).

Exploration of Antitumor Properties

- The exploration of antitumor activities of novel thiophene, pyrimidine, and coumarin derivatives derived from the compound has led to the discovery of entities with promising inhibitory effects on various cancer cell lines, contributing to the pool of potential anticancer agents (Albratty et al., 2017).

Development of Glutaminase Inhibitors

- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the chemical's application in targeting cancer metabolism, providing a basis for developing novel cancer treatments (Shukla et al., 2012).

Mecanismo De Acción

This compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-11-3-5-12(6-4-11)13-10-24-17(18-13)19-14(21)9-20-15(22)7-8-16(20)23/h3-6,10H,2,7-9H2,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRBZAAZYSQZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)

![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)